N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-7-5-12(6-8-13)15-14(17)11-4-3-9-16(10-11)21(2,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXZRDKBTPHFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333054 | |
| Record name | N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838890-80-5 | |
| Record name | N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added using sulfonylation reactions, often involving reagents like methylsulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
- The compound serves as an essential building block in organic synthesis, particularly in the development of complex piperidine derivatives. Its structural features allow for modifications that can lead to new compounds with varied biological activities .
Reagent in Industrial Processes:
- N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can be utilized as a reagent in various industrial chemical processes, contributing to the synthesis of pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial Properties:
- Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the sulfonamide group is crucial for inhibiting bacterial growth by interfering with folate synthesis pathways. Studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity:
- The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis and cell cycle arrest in cancer cells. For instance, derivatives have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against human cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) .
Mechanisms of Action:
- The biological activity is attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety may inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.
- Apoptosis Induction: The compound increases pro-apoptotic protein expression while decreasing anti-apoptotic factors.
- Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation .
Pharmaceutical Development
Potential Drug Candidate:
- This compound is being explored as a potential drug candidate for treating various diseases due to its favorable pharmacological properties. Its ability to modulate enzyme activities makes it a candidate for developing drugs targeting specific biological pathways .
Study 1: Antiviral Activity
A study evaluated the antiviral potential of structurally related compounds against Hepatitis B virus (HBV). Results indicated that certain derivatives could effectively inhibit HBV replication, suggesting modifications could enhance antiviral properties.
Study 2: Toxicity Assessment
Toxicity studies conducted on mice revealed a median lethal dose (LD50) of approximately 448 mg/kg for related compounds, indicating low acute toxicity and supporting the potential for therapeutic use while minimizing adverse effects .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide: Similar in structure but with a chloro substituent instead of a methylsulfonyl group.
N-(4-methoxyphenyl)piperidine-3-carboxamide: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
Uniqueness
N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention in recent research due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxyphenyl group and a methylsulfonyl moiety. This structural arrangement is crucial for its biological activity, influencing its interactions with various biological targets.
The compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit key enzymes involved in various physiological processes, contributing to its potential therapeutic effects against diseases such as cancer and neurodegenerative disorders.
- Modulation of Signaling Pathways : The compound interacts with signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies :
- Neuroprotective Research :
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via a multi-step process starting with functionalization of the piperidine core. For example, the methylsulfonyl group can be introduced via sulfonylation of a piperidine intermediate using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key intermediates (e.g., N-substituted piperidine derivatives) should be characterized using LC-MS (to confirm molecular weight) and IR spectroscopy (to track functional groups like sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodology : Solubility can be improved using co-solvents (e.g., DMSO for stock solutions) or surfactants (e.g., Tween-80). Stability studies should include HPLC-based assays under varying pH (e.g., phosphate buffers) and temperatures (4°C, 25°C, 37°C) to monitor degradation. Evidence from analogous compounds suggests that methylsulfonyl groups enhance metabolic stability but may reduce aqueous solubility, requiring formulation adjustments .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodology : Combine NMR (¹H/¹³C) to resolve methoxyphenyl and piperidine protons, high-resolution mass spectrometry (HRMS) for exact mass verification, and X-ray crystallography (if crystals are obtainable) for absolute stereochemistry. For example, crystal structures of related piperidine-carboxamides (e.g., ) highlight the importance of hydrogen bonding networks in conformation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the methylsulfonyl group’s role in biological activity?
- Methodology : Synthesize analogs with substituents replacing the methylsulfonyl group (e.g., acetyl, trifluoromethanesulfonyl) and compare their binding affinities in target assays. For instance, demonstrates that sulfonyl groups in piperidine derivatives enhance kinase inhibition by stabilizing hydrophobic interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog design .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) and metabolite identification (via LC-MS/MS). For example, highlights the use of hydroxamic acid derivatives to improve metabolic stability, which could be adapted for this compound .
Q. How can researchers validate target engagement in complex biological systems?
- Methodology : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) or photoaffinity labeling to identify binding partners. For activity-based profiling, employ kinase inhibition panels (e.g., Eurofins KinaseProfiler) if the compound targets kinases, as seen in ’s pyridinyl-piperidine analogs .
Q. What computational methods predict off-target effects or toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
